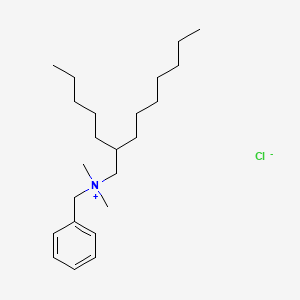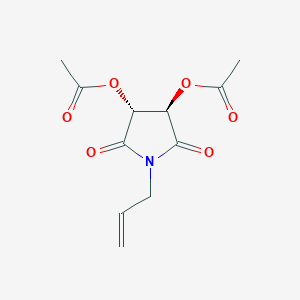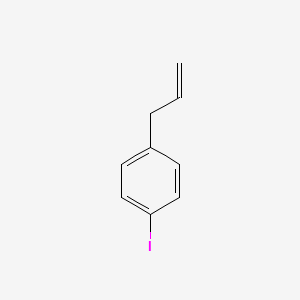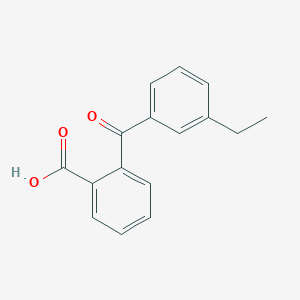![molecular formula C32H32Cl4P2 B12551744 (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] CAS No. 144208-53-7](/img/structure/B12551744.png)
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] is a chemical compound known for its unique structure and properties It consists of a tetramethylbutane backbone with two bis(4-chlorophenyl)phosphane groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] typically involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with bis(4-chlorophenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] involves its interaction with molecular targets such as enzymes or receptors. The phosphane groups can coordinate with metal ions, influencing catalytic activity. Additionally, the compound may interact with cellular membranes or proteins, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl)phosphane: A simpler compound with similar reactivity but lacking the tetramethylbutane backbone.
Tetramethylbutane-1,4-diol: The precursor to the target compound, with different chemical properties.
Phosphine oxides: Oxidized derivatives with distinct reactivity and applications.
Uniqueness
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] is unique due to its combination of a bulky tetramethylbutane backbone and reactive phosphane groups. This structure imparts specific steric and electronic properties, making it valuable in specialized applications such as catalysis and material science.
Propiedades
Número CAS |
144208-53-7 |
|---|---|
Fórmula molecular |
C32H32Cl4P2 |
Peso molecular |
620.3 g/mol |
Nombre IUPAC |
[4-bis(4-chlorophenyl)phosphanyl-2,2,3,3-tetramethylbutyl]-bis(4-chlorophenyl)phosphane |
InChI |
InChI=1S/C32H32Cl4P2/c1-31(2,21-37(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28)32(3,4)22-38(29-17-9-25(35)10-18-29)30-19-11-26(36)12-20-30/h5-20H,21-22H2,1-4H3 |
Clave InChI |
GGMLTLIUGQHZBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CP(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)C(C)(C)CP(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)


![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)


![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)

